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Compound Focus: Cyclothialidine

CAS No.: 147214-63-9

Cat. No.: S524751

Structural and Experimental Analysis

Structural and Physicochemical Properties

The unique structure of cyclothialidine is characterized by a resorcinol moiety, the macrocyclic lactone, and the pentapeptide chain.

Key identifiers and properties are summarized below [1]:

Attribute Value / Identifier
CAS 147214-63-9
Registry

No.

ChEBI ID CHEBI:29566

ChEMBL CHEMBL4286501
Ligand

PubChem 443601
CID

Canonical  OCC(C(=0)N1CCC(C@@H]1C(=0)N[C@ @H]1COC(=0)c2¢(C)c(0)cc(c2CSCC@@HC(=0)NC@@HO)C)O)O)N
SMILES

InChiKey HMHQWJDFNVJCHA-ZPGBQQFCSA-N

Hydrogen 9
Bond
Donors

Hydrogen 15
Bond
Acceptors
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Attribute Value / Identifier

Rotatable 10
Bonds

Topological 303.45 A2
Polar

Surface

Area

XLogP -4.34
Lipinski's 2

Rules
Broken

Mechanism of Action and Experimental Assessment

Cyclothialidine specifically targets the ATP-binding site on the B subunit (GyrB) of DNA gyrase. Binding studies using radiolabeled
[14C]benzoylcyclothialidine demonstrate that it binds to the B subunit alone, with its binding affinity increasing during the assembly
of the (A2B2)-'DNA complex. This suggests a conformational change that tightens its interaction [2]. It competes with coumarin

antibiotics and ATP analogues, indicating an overlapping binding site [2] [3].

The following diagram illustrates the experimental workflow for characterizing its mechanism of action:
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Cyclothialidine MoA Experimental Workflow
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Experimental workflow for cyclothialidine MoA analysis

Key experimental protocols include:

¢ DNA Supercoiling Inhibition Assay: This primary biochemical assay measures the compound's ability to prevent gyrase from
introducing superhelical turns into relaxed plasmid DNA. The reaction mixture typically contains relaxed pBR322 plasmid,
purified E. coli DNA gyrase (A2B2 complex), and the test compound. After incubation, the DNA products are analyzed by
agarose gel electrophoresis. The concentration causing 50% inhibition (ICso) is calculated, with cyclothialidine exhibiting an
ICso0 of 0.03 pg/mL [4] [3].

¢ Radioligand Binding Assays: These studies use [**C]benzoylcyclothialidine to characterize the interaction directly.
Protocols involve incubating the radiolabeled compound with various gyrase constructs (full B subunit, 43-kDa N-terminal
fragment, A2B2 complex, or the full (A2Bz)-DNA complex). Bound and free radioligand are separated, and data analyzed via
Scatchard plots to determine dissociation constants (Kd) and binding stoichiometry [2].

e ATPase Activity Assay: This measures the inhibition of the ATP hydrolysis activity of DNA gyrase, confirming its effect on the
GyrB subunit [3].

¢ Minimum Inhibitory Concentration (MIC) Testing: The compound's lack of antibacterial activity despite potent enzyme
inhibition is confirmed using standard broth microdilution methods against various bacterial species, highlighting its
permeability issue [4].
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Analogue Synthesis and Structure-Activity Relationships (SAR)

The poor cellular penetration of cyclothialidine prompted extensive synthetic efforts to create analogues with improved properties.

Key findings from SAR studies are [3]:

Compound / L Antibacterial Activity (MIC in
Key Structural Feature DNA Gyrase Inhibition

Analogue pg/mL)

Cyclothialidine (8) Original 12-membered lactone [4]. Highly potent (ICso 0.03 >128 (S. aureus) [3]

Hg/mL) [4].

Ro 09-1437

Ro 46-9288 (9) Optimized side chain [3]. Potent 2 (S. aureus) [3]

Compound 11 14-membered lactone [3]. Highly potent 0.06 (S. aureus) [3]

Compound 12 14-membered lactone [3]. Potent 0.5 (S. aureus) [3]

Ro 61-6653 (10) Acyclic cyclothialidine macrolactone Potent (similar to cyclic Similar to cyclic analogs [3]
scaffold [3]. analogs)

Novobiocin Aminocoumarin (reference ICs0 0.06 pg/mL [4]. 0.12 (S. aureus) [3]
compound).

The following diagram summarizes the drug discovery logic and optimization pathway based on cyclethialidine's structure:

Cyclothialidine Drug Discovery Logic
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Drug discovery logic for cyclothialidine
SAR studies reveal that:

¢ The bicyclic 12-membered lactone bearing one phenolic hydroxy group is a key structural requirement for potent DNA
gyrase inhibition [5].
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¢ l14-membered lactones (e.g., compounds 11, 12) and acyclic scaffolds (e.g., Ro 61-6653) can retain potent enzyme
inhibition while significantly improving antibacterial activity, demonstrating that the macrocyclic constraint can be modified [3].

¢ Optimizing the side chains is crucial for enhancing cellular penetration and overcoming the intrinsic limitation of the natural
product [3].

Conclusion

Cyclothialidine remains a fascinating template in antibiotic research. Its well-defined pentapeptide-lactone structure and clear
mechanism of GyrB inhibition provide a solid foundation for rational drug design. The key challenge and opportunity lie in modifying
its physicochemical properties through synthetic chemistry to transform this potent enzyme inhibitor into a clinically useful

antibacterial agent that can effectively reach its intracellular target.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic
procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of

this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our

Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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